molecular formula C17H13F3N2O4S B3309678 Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate CAS No. 942206-37-3

Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate

Cat. No. B3309678
CAS RN: 942206-37-3
M. Wt: 398.4 g/mol
InChI Key: XNYYXIVWMZUAPV-UHFFFAOYSA-N
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Description

“Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate” is a complex organic compound. It contains a pyrrolopyridine core, which is a fused ring system involving a pyridine ring and a pyrrole ring . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modulate the chemical properties of the parent molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine core with a trifluoromethyl group attached at the 6-position and a tosyl group attached at the 1-position. The carboxylate group would be attached at the 3-position of the pyridine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the good leaving group character of the tosyl group. The carboxylate group could potentially engage in reactions typical of carboxylic acids or esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Trifluoromethylpyridines are found in a variety of pharmaceuticals and agrochemicals, where they often contribute to the bioactivity of the compound .

Future Directions

Trifluoromethylpyridines are a focus of ongoing research due to their utility in pharmaceutical and agrochemical applications . Future research may explore new synthetic methods, novel applications, and a deeper understanding of the properties of these compounds.

properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonyl-6-(trifluoromethyl)pyrrolo[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4S/c1-10-3-5-11(6-4-10)27(24,25)22-9-13(16(23)26-2)12-7-8-14(17(18,19)20)21-15(12)22/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYYXIVWMZUAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(C=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101117306
Record name Methyl 1-[(4-methylphenyl)sulfonyl]-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate

CAS RN

942206-37-3
Record name Methyl 1-[(4-methylphenyl)sulfonyl]-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942206-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[(4-methylphenyl)sulfonyl]-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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